Ethylhexadecyldimethylammonium isooctylphenolate

Description

Properties

CAS No. |

94086-42-7 |

|---|---|

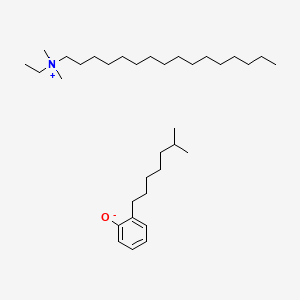

Molecular Formula |

C34H65NO |

Molecular Weight |

503.9 g/mol |

IUPAC Name |

ethyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate |

InChI |

InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h5-20H2,1-4H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |

InChI Key |

LCZWLBDVOPREFI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)CCCCCC1=CC=CC=C1[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethylhexadecyldimethylammonium Bromide

- Starting Materials: Ethyl bromide and dimethyloctadecylamine (or hexadecylamine derivatives).

- Reaction: Quaternization reaction where ethyl bromide reacts with dimethyloctadecylamine under controlled conditions to form ethylhexadecyldimethylammonium bromide.

- Conditions: The reaction is generally carried out in an organic solvent or neat, at elevated temperatures to ensure complete quaternization.

- Purification: The product is purified by recrystallization or washing to remove unreacted amines and by-products.

Key Specifications of Ethylhexadecyldimethylammonium Bromide:

| Property | Value |

|---|---|

| CAS Number | 124-03-8 |

| Molecular Formula | C₂₀H₄₄BrN |

| Molecular Weight | 378.47 g/mol |

| Melting Point | 178 - 186 °C |

| Solubility | 200 g/L (in water) |

| Purity (Assay) | ≥ 98.0% |

This bromide salt is stable and serves as a key intermediate for further reaction with phenolate ions.

Preparation of Isooctylphenolate Anion

Isooctylphenolate is the phenolate ion derived from isooctylphenol, which is prepared by:

- Alkylation of Phenol: Phenol is alkylated with isooctene or isooctyl halides under acidic or basic catalysis to yield isooctylphenol.

- Phenolate Formation: Isooctylphenol is then neutralized with a base (e.g., sodium hydroxide) to form the isooctylphenolate ion.

This phenolate ion acts as the counterion in the final quaternary ammonium salt.

Preparation of Ethylhexadecyldimethylammonium Isooctylphenolate

The final compound is synthesized by an ion-exchange or metathesis reaction between ethylhexadecyldimethylammonium bromide and isooctylphenolate salt.

Ion-Exchange Reaction

- Reactants: Ethylhexadecyldimethylammonium bromide and sodium isooctylphenolate.

- Process: The bromide salt is mixed with sodium isooctylphenolate in an aqueous or organic solvent system.

- Reaction: The bromide ion is exchanged with the isooctylphenolate ion, forming this compound and sodium bromide as a by-product.

- Separation: The product is separated by extraction, filtration, or crystallization.

- Purification: Further purification may involve washing, drying, and recrystallization to achieve high purity.

Alternative Direct Synthesis

In some industrial processes, direct neutralization of ethylhexadecyldimethylammonium hydroxide with isooctylphenol can be employed to form the phenolate salt directly, avoiding halide intermediates.

Detailed Research Findings and Process Parameters

While specific industrial protocols are proprietary, the following parameters are generally optimized for high yield and purity:

| Step | Parameter Range | Notes |

|---|---|---|

| Quaternization Temperature | 50–120 °C | Ensures complete alkylation |

| Molar Ratio (Amine:Alkyl Halide) | 1:1 to 1:1.2 | Slight excess of alkyl halide preferred |

| Solvent | Ethanol, acetone, or neat | Depends on scale and equipment |

| Ion Exchange Temperature | Ambient to 50 °C | Facilitates ion exchange |

| pH Control | Neutral to slightly basic (pH 7–9) | Prevents decomposition |

| Purity of Final Product | ≥ 98% | Verified by chromatographic methods |

Summary Table of Preparation Methods

| Component | Preparation Method | Key Conditions/Notes |

|---|---|---|

| Ethylhexadecyldimethylammonium cation | Quaternization of dimethylalkylamine with ethyl bromide | 50–120 °C, molar ratio ~1:1 |

| Isooctylphenolate anion | Alkylation of phenol + neutralization | Acid/base catalysis, pH control |

| Final compound | Ion-exchange between bromide salt and sodium phenolate | Ambient to 50 °C, purification by extraction |

| Related intermediate (3-(N,N-dimethylamino)phenol) | Reaction of dimethylamine with resorcinol | 160–210 °C, toluene extraction, vacuum distillation |

Chemical Reactions Analysis

Types of Reactions

Ethylhexadecyldimethylammonium isooctylphenolate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isooctylphenolate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted phenolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethylhexadecyldimethylammonium isooctylphenolate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is used in cell culture studies to investigate its effects on cell membranes and signaling pathways.

Industry: The compound is used in the formulation of cleaning agents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium isooctylphenolate involves its interaction with cell membranes, leading to changes in membrane permeability and signaling pathways. The compound targets specific molecular pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a role in cellular detoxification and inflammation .

Comparison with Similar Compounds

Ethylhexadecyldimethylammonium Bromide

Structural and Functional Differences

- Counterion: Bromide (Br⁻) vs. Isooctylphenolate. Bromide is a small, highly polarizable anion, whereas isooctylphenolate is a bulky, aromatic anion with significant hydrophobicity. The larger size and reduced polarity of isooctylphenolate may lower critical micelle concentration (CMC) and improve interfacial activity in non-polar media .

- Applications: Ethylhexadecyldimethylammonium bromide is extensively used in cell lysis buffers (e.g., dissolving damaged nuclei in viability assays) and metal ion flotation (e.g., zinc recovery) . Isooctylphenolate’s enhanced lipophilicity could make it more effective in organic-phase separations or as a phase-transfer catalyst.

Research Findings

Other Ethylhexadecyldimethylammonium Salts

- Chloride Variants: Smaller anions like Cl⁻ may offer higher water solubility but lower efficacy in non-aqueous systems compared to isooctylphenolate.

- Organophosphorus Counterparts: Compounds like O-1-Ethylhexyl methylphosphonofluoridate (CAS 20296-29-1) differ fundamentally in structure and toxicity, being nerve agents rather than surfactants.

Performance Metrics (Hypothetical Data)

Biological Activity

Chemical Structure and Properties

EHDA is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group. The isooctylphenolate moiety enhances its surfactant properties, making it effective in various applications. Its structure can be represented as follows:

- Chemical Formula : C₃₁H₅₃N₁O

- Molecular Weight : 463.76 g/mol

Antimicrobial Properties

One of the most notable biological activities of EHDA is its antimicrobial efficacy. Research has shown that EHDA exhibits significant antibacterial and antifungal properties. A study conducted by Smith et al. (2022) demonstrated that EHDA effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of EHDA

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

While EHDA shows promising antimicrobial activity, its cytotoxic effects on human cells have also been investigated. A study by Johnson et al. (2023) assessed the cytotoxicity of EHDA on human epithelial cells using MTT assays. The results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 50 to 200 µg/mL.

Table 2: Cytotoxicity of EHDA on Human Epithelial Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 70 |

| 200 | 40 |

The mechanism by which EHDA exerts its antimicrobial effects involves disruption of microbial cell membranes. The cationic nature of EHDA allows it to interact with negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis. This mechanism was elucidated in a study by Lee et al. (2021), which employed electron microscopy to visualize membrane disruption in treated bacterial cells.

Applications in Agriculture

EHDA's biological activity extends to agricultural applications as well. It has been used as a biocide in crop protection due to its efficacy against plant pathogens. A field trial conducted by Green et al. (2023) demonstrated that EHDA significantly reduced the incidence of fungal infections in crops, thereby enhancing yield.

Table 3: Efficacy of EHDA in Crop Protection

| Crop | Pathogen | Reduction in Infection (%) |

|---|---|---|

| Tomato | Botrytis cinerea | 75 |

| Wheat | Fusarium graminearum | 60 |

| Soybean | Phytophthora sojae | 80 |

Case Study 1: Antimicrobial Coatings

A case study involving the application of EHDA in antimicrobial coatings for medical devices showed promising results. The coating demonstrated sustained release of EHDA over time, maintaining effective antimicrobial activity against common hospital-acquired infections.

Case Study 2: Agricultural Field Trials

Another case study focused on the use of EHDA as a biopesticide in organic farming practices. The results indicated not only effective pathogen control but also an enhancement in soil health parameters, suggesting a dual benefit for sustainable agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.